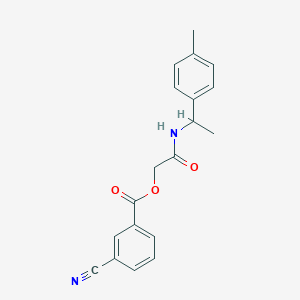

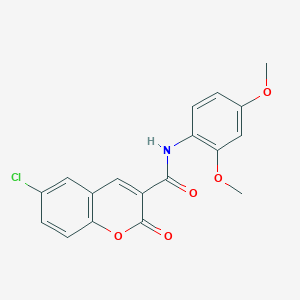

2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Oxo-2-(p-tolyl)ethyl acetate” is a related compound . It has a molecular weight of 192.21 and is a solid in its physical form . Its IUPAC name is 2-(4-methylphenyl)-2-oxoethyl acetate .

Synthesis Analysis

While specific synthesis information for “2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate” is not available, a related compound “2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate” was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .Molecular Structure Analysis

The InChI code for “2-Oxo-2-(p-tolyl)ethyl acetate” is 1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)7-14-9(2)12/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-2-(p-tolyl)ethyl acetate” include a molecular weight of 192.21, and it is a solid in its physical form .Applications De Recherche Scientifique

Novel Synthesis Techniques

Research by El‐Faham et al. (2013) explored OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives, demonstrating superior purity and yield compared to traditional methods. This study's focus on α-ketoamide derivatives, which share functional group similarities with 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, indicates the potential for innovative synthesis methods that could apply to a wide range of related compounds (El‐Faham et al., 2013).

Heterocyclic Compound Synthesis

Shimizu et al. (2009) described a waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This method's efficiency and environmental friendliness in synthesizing isocoumarin derivatives from similar precursors suggest potential applications for synthesizing compounds like 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, offering insights into green chemistry approaches for complex organic syntheses (Shimizu et al., 2009).

Catalytic Activity and Ligand Synthesis

Kudyakova et al. (2009) investigated the synthesis and complexing ability of certain benzoic acids as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes. This study showcases the versatility of benzoic acid derivatives in forming metal complexes, hinting at potential applications for related compounds in catalysis or as ligands in metal-organic frameworks (Kudyakova et al., 2009).

Green Chemistry Approaches

Wang et al. (2017) developed an external oxidant-free intramolecular dehydrogenative C–S cross-coupling method under electrolytic conditions for synthesizing 2-aminobenzothiazoles. This approach emphasizes sustainable chemistry practices, potentially relevant for synthesizing structurally related compounds like 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, underscoring the importance of green chemistry in modern synthetic methodologies (Wang et al., 2017).

Propriétés

IUPAC Name |

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-6-8-16(9-7-13)14(2)21-18(22)12-24-19(23)17-5-3-4-15(10-17)11-20/h3-10,14H,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBLCDHQRNZOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3-cyanobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2700669.png)

![1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2700671.png)

![3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700675.png)

![N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2700677.png)

![8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2700678.png)

![3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B2700681.png)

![2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole](/img/structure/B2700691.png)